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Compound of Interest

Compound Name: 4-Methyl-1-indanone

Cat. No.: B1352297 Get Quote

For researchers and professionals in drug development and chemical synthesis, understanding

the nuanced structural differences between isomers is paramount. This guide provides a

detailed spectroscopic comparison of 4-Methyl-1-indanone and its positional isomers, offering

insights into how the methyl group's placement on the indanone framework influences their

spectral characteristics. This analysis is supported by experimental data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Their Significance
The isomers of methyl-1-indanone, including 4-methyl-1-indanone, 5-methyl-1-indanone, 6-

methyl-1-indanone, and 7-methyl-1-indanone, share the same molecular formula and weight

but differ in the substitution pattern on the aromatic ring. These subtle structural variations can

lead to significant differences in their chemical reactivity, biological activity, and spectroscopic

signatures. The indanone scaffold itself is a key structural motif in many biologically active

compounds.

Below is a diagram illustrating the structural relationships between the primary positional

isomers of 4-Methyl-1-indanone.

Caption: Structural relationship of 4-Methyl-1-indanone and its positional isomers.
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The following tables summarize the available spectroscopic data for the isomers of methyl-1-

indanone. It is important to note that a complete dataset for all isomers is not consistently

available in publicly accessible databases. The presented data is compiled from various

sources and provides a comparative overview.

¹H NMR Spectral Data
The position of the methyl group significantly influences the chemical shifts and splitting

patterns of the aromatic protons. The following table presents typical ¹H NMR chemical shifts

(δ) in ppm.

Compound
Aromatic Protons
(δ, ppm)

Methylene Protons
(C2-H, C3-H) (δ,
ppm)

Methyl Protons (δ,
ppm)

4-Methyl-1-indanone
Data not readily

available

Data not readily

available

Data not readily

available

5-Methyl-1-indanone ~7.1-7.6 ~2.6 (t), ~3.0 (t) ~2.4 (s)

6-Methyl-1-indanone ~7.2-7.5 ~2.6 (t), ~3.0 (t) ~2.3 (s)

7-Methyl-1-indanone ~7.2-7.6 ~2.7 (t), ~3.1 (t) ~2.5 (s)

¹³C NMR Spectral Data
The carbon chemical shifts are also sensitive to the position of the methyl substituent. The

table below summarizes the key ¹³C NMR signals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Carbonyl
Carbon (C1) (δ,
ppm)

Aromatic
Carbons (δ,
ppm)

Methylene
Carbons (C2,
C3) (δ, ppm)

Methyl Carbon
(δ, ppm)

4-Methyl-1-

indanone

Data not readily

available

Data not readily

available

Data not readily

available

Data not readily

available

5-Methyl-1-

indanone
~207 ~125-155 ~25, ~36 ~21

6-Methyl-1-

indanone
~207 ~124-156 ~25, ~36 ~21

7-Methyl-1-

indanone

Data not readily

available

Data not readily

available

Data not readily

available

Data not readily

available

IR Spectral Data
The infrared spectra are characterized by a strong carbonyl (C=O) stretching frequency. The

exact position of this band can be subtly influenced by the electronic effects of the methyl

group.

Compound C=O Stretch (cm⁻¹)
Aromatic C=C
Stretch (cm⁻¹)

C-H Stretch (cm⁻¹)

4-Methyl-1-indanone ~1700 ~1600, ~1480 ~2850-3100

5-Methyl-1-indanone ~1705 ~1610, ~1490 ~2850-3100

6-Methyl-1-indanone ~1703 ~1605, ~1485 ~2850-3100

7-Methyl-1-indanone ~1700 ~1600, ~1475 ~2850-3100

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation

patterns. For all isomers, the molecular ion peak (M⁺) is expected at m/z 146.
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Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

4-Methyl-1-indanone 146 131 (M-15), 118 (M-28), 90

5-Methyl-1-indanone 146 131 (M-15), 118 (M-28), 90

6-Methyl-1-indanone 146 131 (M-15), 118 (M-28), 90

7-Methyl-1-indanone 146 131 (M-15), 118 (M-28), 90

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

techniques used in this comparison.

General Experimental Workflow
The systematic spectroscopic analysis of the 4-Methyl-1-indanone isomers follows a

standardized workflow to ensure data consistency and comparability.

Caption: General workflow for the spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the indanone isomer was dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of approximately 220 ppm,

a relaxation delay of 2-5 seconds, and 1024-4096 scans, with proton decoupling.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid indanone isomer was dissolved in a volatile

solvent like dichloromethane. A drop of the solution was placed on a KBr or NaCl salt plate,

and the solvent was allowed to evaporate, leaving a thin film of the sample. Alternatively, for

liquid isomers, a thin film was prepared between two salt plates.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Data Processing: The background spectrum was subtracted from the sample spectrum. The

positions of significant absorption bands were identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the indanone isomer in a suitable volatile solvent

(e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion

or through a gas chromatography (GC) or liquid chromatography (LC) system.

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) was used to generate ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The abundance of each ion was measured, and a mass spectrum was generated,

plotting ion intensity versus m/z. The molecular ion peak and major fragment ions were

identified.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-Methyl-1-
indanone Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352297#spectroscopic-comparison-of-4-methyl-1-
indanone-isomers]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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